1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride
Description
Properties
CAS No. |
100960-08-5 |
|---|---|
Molecular Formula |
C7H8ClN3 |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-4-10-7-5(6)2-1-3-9-7;/h1-4H,8H2,(H,9,10);1H |
InChI Key |
BNJVEFRIIMOOPY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(NC=C2N)N=C1.Cl.Cl |
Canonical SMILES |
C1=CC2=C(NC=C2N)N=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with suitable amines, followed by cyclization to form the pyrrolopyridine core. The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the pyrrolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyridine ring .
Scientific Research Applications
1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can modulate downstream signaling pathways, leading to effects such as reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and safety differences between 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride and its analogs:
Table 1: Comparative Analysis of Structural and Functional Properties
*Calculated based on formula C₇H₈N₃·2HCl.
Key Findings:
Chlorine substitution (e.g., 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine) introduces electronegativity, which may improve metabolic stability but requires stringent safety protocols due to reactivity .
Salt Forms and Solubility :
- Dihydrochloride salts (e.g., target compound and 2-{1H-pyrrolo...ethan-1-amine dihydrochloride) generally exhibit higher aqueous solubility compared to free bases, facilitating in vitro assays .
Safety Profiles :
- Methylated derivatives (e.g., 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine) lack comprehensive toxicological data, necessitating precautionary handling .
- Chlorinated analogs (e.g., 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine) pose inhalation risks, requiring first-aid preparedness in lab settings .
Applications :
Biological Activity
1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride is a compound that has garnered considerable attention due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2227204-78-4 |
| Molecular Formula | C7H7Cl2N3 |
| Molecular Weight | 204.05 g/mol |
| IUPAC Name | 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine; hydrochloride |
| InChI Key | HDPWLIRTYZNIBS-UHFFFAOYSA-N |
The primary mechanism of action for this compound involves its interaction with fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation and differentiation. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with IC50 values indicating potent activity against these targets. For instance, a derivative of this compound exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro studies .
Anticancer Properties
This compound has demonstrated significant anticancer activity in various studies:
- Inhibition of Cell Proliferation : In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (4T1), inducing apoptosis and significantly reducing cell migration and invasion capabilities .
- Targeting Tumor Pathways : The inhibition of FGFR signaling pathways is particularly relevant in tumors where aberrant activation contributes to malignancy. This makes FGFR inhibitors like this compound promising candidates for cancer therapeutics .
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- TNIK Inhibition : Research indicates that derivatives of this compound may serve as potent inhibitors of TNIK (TRAF2 and NCK-interacting kinase), which is involved in various signaling pathways related to inflammation and cancer progression. Some derivatives have shown IC50 values lower than 1 nM against TNIK .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on FGFR Inhibition : A study reported the synthesis and evaluation of various 1H-pyrrolo[2,3-b]pyridine derivatives that showed potent inhibition against FGFRs. Among these, a specific derivative demonstrated strong activity against breast cancer cell lines while having minimal toxicity towards normal cells .
- Research on TNIK Inhibition : Another investigation focused on the inhibition of IL-2 secretion through TNIK inhibition using derivatives from the pyrrolopyridine scaffold. The findings suggested that these compounds could provide new therapeutic avenues for conditions involving excessive IL-2 production .
Q & A
Q. What are the common synthetic routes for 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves cyclization strategies such as modified Madelung synthesis or Fischer indole synthesis using alkyl/aryl precursors. Optimization includes adjusting reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) and employing advanced techniques like continuous flow reactors for scalability. Post-synthetic dihydrochloride salt formation requires controlled HCl gas introduction in anhydrous conditions .
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
Use 1H/13C NMR to confirm ring substitution patterns and amine protonation states. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection assesses purity (>95%). Stability under varying pH and temperature can be monitored via accelerated degradation studies .
Q. What are the key considerations in selecting appropriate cell lines for evaluating anticancer activity?
Prioritize cell lines with FGFR overexpression (e.g., breast cancer 4T1 cells) or mutations linked to FGFR pathway dysregulation. Validate target engagement using Western blotting for phosphorylated FGFR and siRNA knockdown to confirm mechanism-specific activity .
Q. What are standard protocols for assessing purity and stability in various solvents?
Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and Karl Fischer titration for moisture analysis. Stability studies should test solubility in DMSO, PBS, and ethanol under controlled temperatures (4°C, 25°C) and light exposure .
Q. How should researchers handle and store the compound to ensure integrity?
Store in airtight, light-protected containers under desiccation at 4°C . For hygroscopic batches, use inert gas purging. Avoid freeze-thaw cycles to prevent salt dissociation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced FGFR inhibitory activity?
Modify substituents at position 3 (e.g., methoxy groups) and position 5 (e.g., trifluoromethyl) to optimize interactions with FGFR’s hydrophobic pocket. Molecular docking (e.g., AutoDock Vina) predicts binding to the ATP site, while isoform-specific assays (FGFR1–4 IC50 profiling) identify selectivity drivers. For example, compound 4h (FGFR1 IC50 = 7 nM) demonstrates pan-FGFR inhibition via 3-methoxy substitution .
Q. What strategies resolve contradictory data between in vitro and in vivo efficacy of FGFR inhibitors?
Reconcile discrepancies by evaluating pharmacokinetics (e.g., plasma half-life, bioavailability) and metabolic stability (e.g., liver microsome assays). Use patient-derived xenograft (PDX) models to better mimic human tumor microenvironments. Confirm target modulation via phospho-FGFR immunohistochemistry in tumor tissues .
Q. How can molecular docking predict binding affinity to FGFR isoforms?
Generate homology models of FGFR1–4 using crystallographic data (PDB IDs: 3RHX, 3CLY). Dock derivatives into the ATP-binding site, prioritizing hydrogen bonds with Ala564 (FGFR1) and π-π stacking with Phe642 . Validate predictions via kinase selectivity panels and mutagenesis studies .
Q. What experimental approaches differentiate competitive vs. non-competitive inhibition mechanisms?
Perform enzyme kinetic assays with varying ATP concentrations. Lineweaver-Burk plots linearizing for competitive inhibition (Km increases, Vmax unchanged) vs. non-competitive (Km unchanged, Vmax decreases). Surface plasmon resonance (SPR) quantifies binding kinetics (kon/koff) to confirm ATP-site competition .
Q. How to design selective FGFR inhibitors to minimize off-target kinase effects?
Incorporate bulky substituents (e.g., cyclohexyl) to exploit FGFR-specific hydrophobic regions. Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits. Optimize ligand efficiency metrics (LE > 0.3) to balance potency and molecular weight, as seen in compound 4h (MW = 349 Da, LE = 0.34) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
